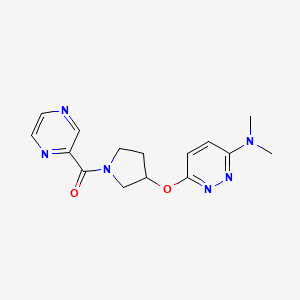

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Description

The compound "(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with a dimethylamino group at position 6, linked via a pyrrolidin-3-yl-oxy moiety to a pyrazin-2-yl-methanone group. This structure combines three key elements:

- Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms, known for its role in medicinal chemistry as a bioisostere for pyrimidines.

- Pyrazine-methanone group: A planar aromatic system with electron-withdrawing properties, often used to enhance binding affinity in kinase inhibitors or antiviral agents.

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-20(2)13-3-4-14(19-18-13)23-11-5-8-21(10-11)15(22)12-9-16-6-7-17-12/h3-4,6-7,9,11H,5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISBLOHVVIMDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. These methods are designed to produce the compound in bulk quantities while maintaining stringent quality control standards to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are often the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Anti-HIV Piroxicam Analogs (Pyrrolidine-Containing Derivatives)

Key Findings :

- Piroxicam analogs with pyrrolidine scaffolds (e.g., compounds 13d , 13l , and 13m ) demonstrated anti-HIV activity with EC50 values of 20–25 µM and selectivity indices >26 .

- Docking studies revealed interactions with HIV integrase (IN) similar to raltegravir, a clinically approved IN inhibitor. The pyrrolidine moiety in these analogs likely facilitates binding to the IN active site.

Comparison with Target Compound :

Patent Derivatives with Methanone-Linked Heterocycles

Key Findings :

- European Patent EP 1 808 168 B1 describes methanone-linked compounds such as [6-(1-ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone . These feature piperidine (six-membered) rings instead of pyrrolidine, with sulfonylphenyl and alkylamino substituents.

Comparison with Target Compound :

- Substituents : The methanesulfonylphenyl group in patent compounds could enhance solubility or target specificity compared to the pyrazine group in the target.

Pyridazinone-Oxadiazole Derivatives (Supplier Data)

Key Findings :

- Compounds such as 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one (KS-00003HZD) feature pyridazinone cores with oxadiazole and pyrazine substituents .

Comparison with Target Compound :

- Aromaticity: The pyridazinone core in these analogs is more electron-deficient than the dimethylamino-substituted pyridazine in the target, which could influence π-π stacking interactions.

Natural Compounds with Shared Mechanisms of Action (MOAs)

Key Findings :

- Park et al. (2023) demonstrated that structurally similar natural compounds (e.g., oleanolic acid and hederagenin) share MOAs via conserved protein targets identified through docking and transcriptome analysis .

Comparison with Target Compound :

- Scaffold Similarity : The target compound’s pyrrolidine-pyridazine scaffold may predict overlapping targets with other heterocyclic derivatives, such as kinases or viral enzymes.

- MOA Prediction : Systems pharmacology approaches, as proposed by Park et al., could be applied to infer the target compound’s biological activity based on structural analogs.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Table 2. Physicochemical Descriptor Comparison

| Descriptor | Target Compound | Piroxicam Analog 13d | EP 1 808 168 B1 Compound |

|---|---|---|---|

| Molecular Weight (g/mol) | ~387.4 | ~420.5 | ~580.6 |

| LogP (Predicted) | 1.8 | 2.3 | 3.5 |

| Hydrogen Bond Donors | 1 | 2 | 0 |

| Hydrogen Bond Acceptors | 7 | 8 | 10 |

Discussion of Research Findings

- Anti-HIV Potential: The target compound’s pyrrolidine and pyridazine groups align with piroxicam analogs showing anti-HIV activity, though its pyrazine substituent may redirect selectivity .

- Kinase Inhibition: Methanone-linked heterocycles in patent compounds often target kinases; the target’s pyrazine group could enhance ATP-binding pocket interactions .

- Metabolic Stability : Compared to oxadiazole-containing analogs, the target’s pyrrolidinyl-oxy group may reduce metabolic degradation, improving bioavailability .

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone , with a molecular formula of C18H23N5O3 and a molecular weight of approximately 357.414 g/mol, is a complex organic molecule featuring multiple functional groups. Its structural components suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound is characterized by:

- A pyridazine moiety, which is known for its diverse biological activities.

- A pyrrolidine ring connected through an ether linkage, enhancing its reactivity and interaction with biological targets.

The presence of a dimethylamino group suggests potential interactions with various receptors or enzymes, making it a candidate for further research into its biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, research on new pyridazin-3(2H)-one derivatives demonstrated cytotoxic effects against triple-negative breast cancer (TNBC) cell lines. Compounds similar to the target compound exhibited IC50 values as low as 3.12 µM, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6f | 3.12 | Induces oxidative stress and inhibits GR and TrxR activities |

| 7h | 4.9 | Similar mechanism as 6f |

These findings suggest that the target compound may also interact with cellular pathways involved in cancer progression, potentially serving as a therapeutic agent.

The mechanism by which compounds like this compound exert their biological effects is likely multifaceted:

- Oxidative Stress Induction : Compounds with similar structures have been shown to increase levels of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.

- Enzyme Inhibition : Inhibiting enzymes such as glutathione reductase (GR) and thioredoxin reductase (TrxR) can enhance the therapeutic efficacy against cancer cells by disrupting their redox balance .

Potential Applications

Given its structural features, this compound may have several applications:

- Anticancer Agent : Further exploration could establish its efficacy in cancer treatment.

- Neuroprotective Effects : Similar pyrrolidine derivatives have shown potential neuroprotective properties, warranting investigation into this aspect for the target compound.

- Pharmacological Research : As a candidate for drug development, it can be used to explore interactions with various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.